5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide
Description
5,6-Dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by:
- Core structure: A 1H-indole-2-carboxamide scaffold.
- Substituents:
- 5,6-Dimethoxy groups on the indole ring.
- A 4-methylindole moiety linked via an ethyl group to the carboxamide nitrogen.
This compound is of interest due to the structural versatility of indole derivatives in medicinal chemistry, particularly in anti-inflammatory, anticancer, and metabolic disorder research .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5,6-dimethoxy-N-[2-(4-methylindol-1-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-4-6-19-16(14)7-9-25(19)10-8-23-22(26)18-11-15-12-20(27-2)21(28-3)13-17(15)24-18/h4-7,9,11-13,24H,8,10H2,1-3H3,(H,23,26) |
InChI Key |
VYMIHZCADBXSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC4=CC(=C(C=C4N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or sulfonyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that indole derivatives can act as inhibitors of viral fusion processes. The structure of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide suggests potential antiviral properties, particularly against viruses like HIV. Research has shown that similar indole compounds exhibit significant activity against HIV-1 by inhibiting cell–cell and virus–cell fusion .
Case Study:
A study focusing on structure–activity relationships (SAR) of indole-based compounds demonstrated that modifications to the indole core could enhance potency against HIV strains resistant to conventional therapies. This indicates that 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide may be optimized for improved antiviral activity through similar SAR approaches .
Anticancer Properties
Indole derivatives are recognized for their anticancer potential due to their ability to interfere with mitotic processes. Compounds structurally related to 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide have been explored for their antimitotic properties. The compound acts as a precursor for creating novel anticancer agents by modifying the indole structure to enhance efficacy and reduce toxicity .
Research Findings:
In vitro studies have shown that certain indole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This suggests that 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide could be further developed as an anticancer agent through targeted modifications .
Neuropharmacological Effects
Indoles have also been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the methylindole moiety in the compound may contribute to interactions with serotonin receptors, which are critical targets in treating mood disorders .
Clinical Implications:
Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. Thus, 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide may hold promise as a candidate for developing new treatments for anxiety and depression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural Analogues with Anti-inflammatory Activity
Compounds 122–125 (from ) share the indole-2-carboxamide backbone but differ in substituents:
| Compound ID | Substituents on Indole Core | Side Chain Modifications | Key Activity |
|---|---|---|---|
| Target Compound | 5,6-Dimethoxy | N-[2-(4-methyl-1H-indol-1-yl)ethyl] | Not reported in evidence |
| Compound 123 | 5-Chloro-1-(4-fluorobenzyl) | N-(2-(5-methoxy-1H-indol-3-yl)ethyl) | COX-2 inhibition (IC₅₀ ~1.2 µM) |
| Compound 124 | 5-Chloro-1-(4-fluorobenzyl) | 4-(4-methoxybenzyl)piperazine | Anti-inflammatory (ED₅₀ 8 mg/kg) |
Key Findings :
Indole-2-Carboxamide Derivatives with Metabolic Effects
Compounds 2 and 3 () are N-(benzoylphenyl)-1H-indole-2-carboxamides with demonstrated lipid-lowering effects:
Insights :
Anticancer Indole Derivatives
Compounds 10j–10m () feature acetamide-linked indoles with anticancer activity:
| Compound ID | Indole Substitutions | Side Chain | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 10j | 5-Methoxy-2-methyl | 3-Chloro-4-fluorophenyl | 0.8 (MCF-7 cells) |
| Target | 5,6-Dimethoxy | 4-Methylindole-ethyl | Not reported |
Comparison :
- Methoxy groups at the 5-position (10j) correlate with potent cytotoxicity, suggesting the target’s 5,6-dimethoxy configuration could enhance anticancer activity if tested .
- The 4-methylindole side chain in the target compound may reduce polarity compared to chlorophenyl groups in 10j, affecting cell permeability.
Biological Activity
5,6-Dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide (CAS Number: 1574483-94-5) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1574483-94-5 |
Research indicates that compounds similar to 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide exhibit various mechanisms of action that contribute to their biological activities:
- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies on related indole compounds indicate their ability to target specific signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported that certain derivatives exhibit stronger inhibitory effects than traditional anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy against pathogens is limited .
Case Studies and Research Findings
Several studies have explored the biological activity of related indole compounds, providing insights into the potential applications of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide:
Study 1: Anticancer Activity
A study published in Pharmacological Reviews demonstrated that indole derivatives could inhibit cancer cell growth through modulation of the PI3K/Akt signaling pathway. The study highlighted that compounds with similar structures to our target compound showed significant cytotoxicity against various cancer cell lines .
Study 2: Anti-inflammatory Activity
In a comparative analysis of several indole derivatives, it was found that compounds exhibiting methoxy substitutions had enhanced anti-inflammatory effects. The study utilized an in vitro model to assess cytokine levels and found that the tested compounds significantly reduced IL-6 and TNF-α levels compared to controls .
Study 3: Antimicrobial Activity
Research conducted on a series of indole-based compounds indicated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis, although further studies are needed to confirm these findings for our specific compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
